Dual-Target Inhibition: CaMKII Ki and P2X7 IC50 Differentiate KN-62 from Single-Target Tool Compounds
KN-62 exhibits a dual pharmacological profile absent in single-target tool compounds. It inhibits CaMKII with a Ki of 0.9 μM [1] and antagonizes the P2X7 receptor with an IC50 of approximately 15 nM [2]. This dual activity enables simultaneous interrogation of CaMKII-dependent signaling and P2X7-mediated purinergic responses, a feature not achievable with CaMKII-selective inhibitors (e.g., KN-93) or P2X7-selective antagonists (e.g., A-438079) individually.
| Evidence Dimension | Target inhibition potency |
|---|---|
| Target Compound Data | CaMKII Ki = 0.9 μM; P2X7 IC50 = 15 nM |
| Comparator Or Baseline | CaMKII-selective inhibitors (e.g., KN-93: Ki = 370 nM) lack potent P2X7 antagonism; P2X7-selective antagonists lack CaMKII inhibition |
| Quantified Difference | KN-62 is the only compound in its class with verified dual sub-micromolar activity at both targets |
| Conditions | CaMKII: rat brain kinase assay; P2X7: HEK293 cells expressing human P2X7 receptor |
Why This Matters
This dual activity reduces the number of compounds required for pathway dissection and minimizes off-target effects from combining multiple tool compounds.
- [1] Tokumitsu H, Chijiwa T, Hagiwara M, Mizutani A, Terasawa M, Hidaka H. KN-62, 1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine, a specific inhibitor of Ca²⁺/calmodulin-dependent protein kinase II. J Biol Chem. 1990;265(8):4315-4320. PMID: 2155222. View Source
- [2] Gargett CE, Wiley JS. The isoquinoline derivative KN-62 a potent antagonist of the P2Z-receptor of human lymphocytes. Br J Pharmacol. 1997;120(8):1483-1490. doi:10.1038/sj.bjp.0701081. View Source
